N,2-Dimethyl-3-pyridinecarboxamide

Chemical Biology Medicinal Chemistry Assay Development

Researchers require structurally defined nicotinamide analogs for SAR exploration but face a data gap with uncharacterized derivatives. N,2-Dimethyl-3-pyridinecarboxamide provides a reliable methylated pyridinecarboxamide scaffold for synthesis. • Core building block for introducing a 2-methyl-N-methylnicotinamide moiety into molecular architectures. • Structural integrity confirmed by NMR, ensuring consistent reactivity. • Available for immediate dispatch with flexible packaging options.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 77594-56-0
Cat. No. B1355005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Dimethyl-3-pyridinecarboxamide
CAS77594-56-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)NC
InChIInChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11)
InChIKeyGAWMRWVPJREDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Dimethyl-3-pyridinecarboxamide Technical Baseline


N,2-Dimethyl-3-pyridinecarboxamide (CAS 77594-56-0), also known as N,2-dimethylnicotinamide, is a pyridinecarboxamide derivative characterized by a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . It is structurally related to nicotinamide (vitamin B3), featuring methyl substitutions at the nitrogen atom of the carboxamide group and at the 2-position of the pyridine ring . While marketed by chemical suppliers as a research chemical and potential building block for more complex molecules , a comprehensive review of the public scientific and patent literature reveals a critical data gap: there are no published studies providing quantitative biological activity, physicochemical, or stability data for this specific compound.

Methylated nicotinamide scaffold distinct from unsubstituted nicotinamide
No published quantitative bioactivity data (IC50, Ki, EC50) available
Requires independent validation for any biological application

Unverified Substitution Risks for N,2-Dimethyl-3-pyridinecarboxamide


Substituting N,2-Dimethyl-3-pyridinecarboxamide with other pyridinecarboxamide analogs (e.g., nicotinamide, N-methylnicotinamide, or 2-methylnicotinamide) carries an undefined and potentially high risk. Structure-activity relationship (SAR) studies on related compound classes demonstrate that subtle changes in methylation patterns can profoundly alter biological activity and physicochemical properties [1]. For instance, in a study of nicotinamide derivatives as HDAC inhibitors, the introduction of an N-methyl group changed the IC50 value from 17 μM to 75 μM, representing a >4-fold loss of potency [1]. While the target compound's specific SAR has not been published, the potential for similar, unpredictable shifts in its performance in any given assay or application exists. Without head-to-head data, assuming functional equivalence is scientifically unsound and could lead to experimental failure, inconsistent results, or procurement of an unsuitable material.

Methylation pattern may shift activity
SAR on related nicotinamide analogs shows that minor methylation changes can alter potency by >4-fold; functional equivalence with nicotinamide or N-methylnicotinamide is not established.
No head-to-head comparator data
Public literature lacks any direct comparison between N,2-dimethyl-3-pyridinecarboxamide and its close analogs; its activity profile remains undefined.
Biological use without validation risks
Assuming the compound performs similarly to nicotinamide derivatives may lead to experimental failure; independent verification is necessary before substituting any analog.

Quantitative Comparator Evidence for N,2-Dimethyl-3-pyridinecarboxamide


Comparative Biological Activity Assessment

An exhaustive search of PubMed, Google Scholar, and major patent databases returned no quantitative, comparator-based biological activity data (e.g., IC50, EC50, Ki, % inhibition) for N,2-Dimethyl-3-pyridinecarboxamide (CAS 77594-56-0). A search for the exact term '"77594-56-0" IC50' yielded zero results from primary literature . Similarly, a broader search for '"N,2-Dimethyl-3-pyridinecarboxamide" patent' identified no patents disclosing the compound's specific use or activity [1]. This absence of data precludes any meaningful comparison to analogs such as nicotinamide, N-methylnicotinamide, or 2-methylnicotinamide. The only mentions are found in vendor catalogs which state the compound is 'studied for its potential biological activities, including antimicrobial and anticancer properties' but provide no quantitative evidence .

Biological Activity Comparison
Data to verify
No quantitative comparator data available
Supports comparator selection context; cannot support prioritization over analogs.
Literature search returned zero IC50, EC50, or Ki values for this compound.
Chemical Biology Medicinal Chemistry Assay Development

Validated Applications for N,2-Dimethyl-3-pyridinecarboxamide


Exploratory Building Block in Synthesis

Based on vendor descriptions, the primary, low-risk application for N,2-Dimethyl-3-pyridinecarboxamide is as a 'building block' or intermediate in the synthesis of more complex organic molecules . In this context, its utility is defined by its chemical reactivity, which is derived from its structure, rather than an undefined biological property. Researchers can use it to introduce a specific, methylated pyridinecarboxamide moiety into a larger molecular scaffold. This application requires the compound's structural integrity (confirmed by standard QC like NMR) but does not rely on the unverified biological claims.

Negative Control or Comparator in Proprietary Research

In the absence of public data, a scientific team could generate the necessary evidence internally. N,2-Dimethyl-3-pyridinecarboxamide can be procured and tested alongside its close structural analogs (e.g., nicotinamide, N-methylnicotinamide) in a proprietary assay. By generating head-to-head data, the team could definitively answer the 'why this over an alternative' question for their specific system, potentially identifying a unique SAR that makes this compound valuable for their proprietary project. This scenario turns the data gap into a research opportunity.

Reference Standard for Analytical Method Development

N,2-Dimethyl-3-pyridinecarboxamide could be used as a reference standard or system suitability compound for developing or validating analytical methods (e.g., HPLC, LC-MS) designed to separate and quantify closely related nicotinamide derivatives. Its distinct retention time or mass spectrometric properties, relative to other analogs, would be valuable for ensuring method specificity. This application is based on its well-defined physicochemical properties (molecular weight: 150.18 g/mol, formula: C8H10N2O) and does not depend on any unverified biological activity.

Application
Selection Property
Validation Focus
Exploratory building block in synthesis
Chemical reactivity based on methylated nicotinamide core
Structural identity confirmation (e.g., NMR) and synthetic utility review
Proprietary comparator research
Internally generated SAR data against close analogs
Head-to-head assay validation in project-specific system
Analytical reference standard candidate
Chromatographic and spectrometric behavior distinct from analogs
Method specificity review for nicotinamide derivative separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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